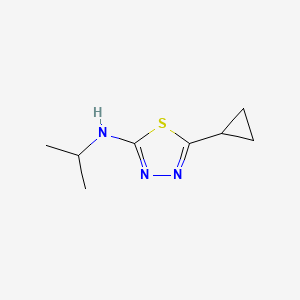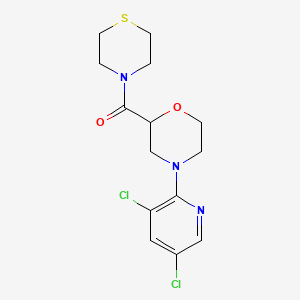![molecular formula C15H24N4 B12230723 3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12230723.png)
3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that features a piperazine ring substituted with an isopropyl group and a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones with polyphosphoric acid (PPA) to induce intramolecular cyclization . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the isopropyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at various receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(4-arylpiperazin-1-yl)cinnolines: Investigated for their antifungal and antitumor activities.
3-(Piperazin-1-yl)propan-2-ol derivatives: Explored for their antimicrobial properties.
Uniqueness
3-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is unique due to its specific substitution pattern and the presence of both piperazine and tetrahydrocinnoline moieties. This combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H24N4 |
|---|---|
Molecular Weight |
260.38 g/mol |
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C15H24N4/c1-12(2)18-7-9-19(10-8-18)15-11-13-5-3-4-6-14(13)16-17-15/h11-12H,3-10H2,1-2H3 |
InChI Key |
BMKMQGRTQVPITG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NN=C3CCCCC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12230643.png)
![1-Cyclobutanecarbonyl-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12230646.png)

![2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12230669.png)

![4-Ethyl-5-fluoro-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12230675.png)
![7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12230685.png)
![3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12230693.png)

![4,4,4-Trifluoro-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]butan-1-one](/img/structure/B12230725.png)
![5-Fluoro-4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12230728.png)
![4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B12230733.png)

![1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12230750.png)
